

Tocrifluor 1117: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tocrifluor 1117

Cat. No.: B611101

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocrifluor 1117 is a potent and selective fluorescent ligand for the G protein-coupled receptor 55 (GPR55). Derived from the well-characterized CB1 receptor antagonist AM251, **Tocrifluor 1117** is conjugated to a rhodamine derivative, exhibiting excitation and emission maxima at approximately 543 nm and 590 nm, respectively. This fluorescent probe provides a powerful tool for the direct visualization and quantification of GPR55 expression on the surface of living cells. Its application in flow cytometry enables high-throughput analysis of GPR55-expressing cell populations, facilitating research in areas such as oncology, immunology, and neurobiology.

This document provides detailed application notes and protocols for the use of **Tocrifluor 1117** in flow cytometry, aimed at researchers, scientists, and professionals in drug development.

Data Presentation

Quantitative analysis of GPR55 expression using **Tocrifluor 1117** in flow cytometry allows for the precise determination of the percentage of GPR55-positive cells and the relative receptor density on the cell surface, often measured as Mean Fluorescence Intensity (MFI). Below are illustrative tables summarizing hypothetical data from flow cytometry experiments.

Table 1: GPR55 Expression in Various Cancer Cell Lines

Cell Line	Cancer Type	Percentage of Tocrifluor 1117 Positive Cells (%)	Mean Fluorescence Intensity (MFI)
PANC-1	Pancreatic	85.2	12,345
HepG2	Liver	78.6	9,876
DU145	Prostate	65.4	8,765
MCF-7	Breast	42.1	5,432
Jurkat	T-cell Leukemia	15.8	2,109
K562	Myelogenous Leukemia	5.3	876

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

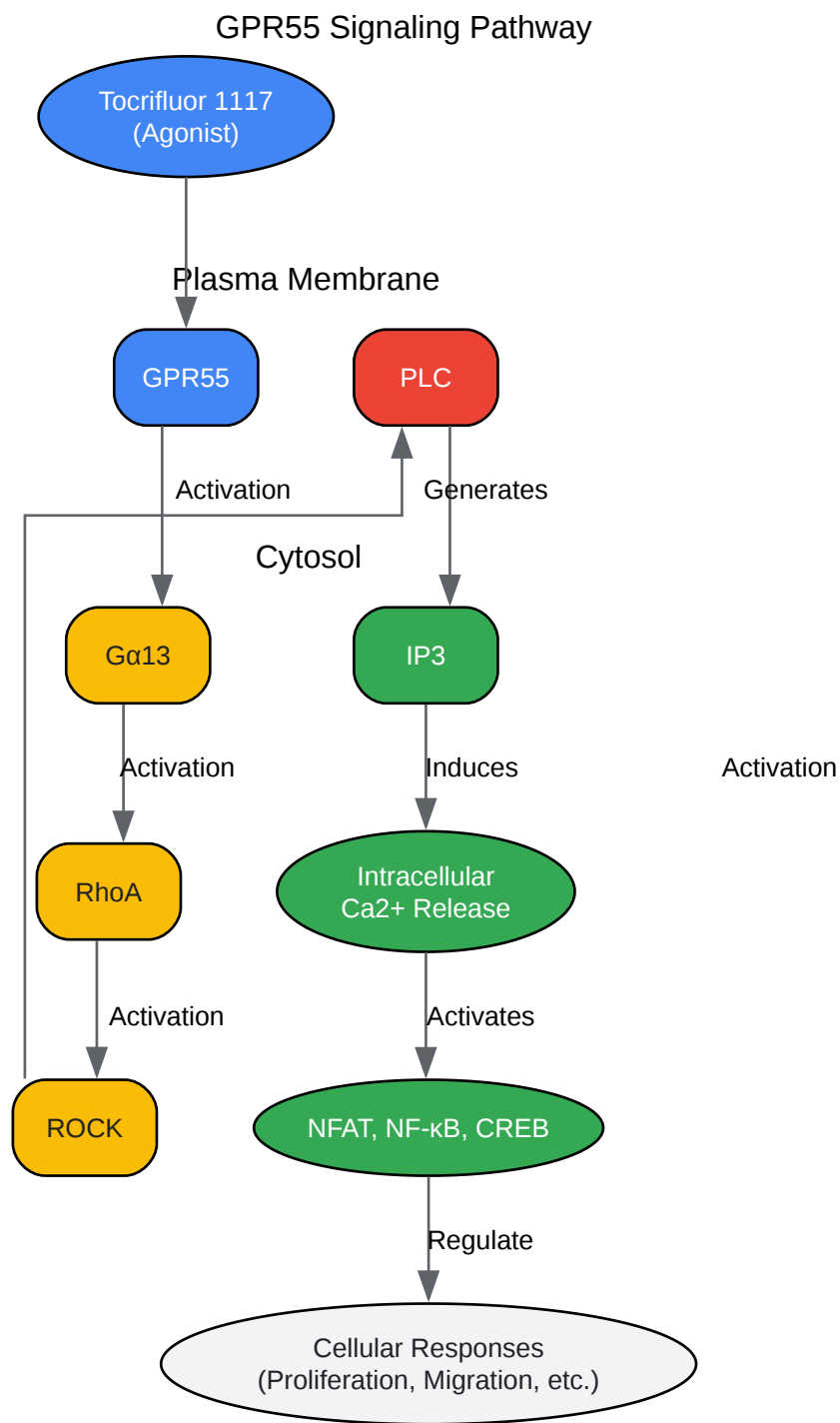
Table 2: Competitive Binding Assay with a GPR55 Antagonist

Competitor Concentration (nM)	Tocrifluor 1117 MFI	% Inhibition
0 (Control)	11,500	0
1	9,860	14.3
10	7,590	34.0
100	4,370	62.0
1000	2,150	81.3
10000	980	91.5

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Signaling Pathway

Activation of GPR55 by an agonist, such as **Tocrifluor 1117**, initiates a signaling cascade that is distinct from the classical cannabinoid receptors CB1 and CB2. GPR55 primarily couples to Gα13, leading to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway culminates in the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This signaling cascade can lead to the activation of various transcription factors, including NFAT, NF-κB, and CREB, ultimately influencing cellular processes such as proliferation, migration, and apoptosis.



[Click to download full resolution via product page](#)

Caption: GPR55 signaling cascade initiated by **Tocrifluor 1117**.

Experimental Protocols

Protocol 1: Direct Staining of GPR55 on Live Cells using Tocrifluor 1117

This protocol describes the direct staining of cell surface GPR55 using **Tocrifluor 1117** for analysis by flow cytometry.

Materials:

- **Tocrifluor 1117**
- Cells of interest (e.g., PANC-1 for positive control, Jurkat for low expression)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- 7-AAD or Propidium Iodide (PI) for viability staining
- Flow cytometry tubes
- Flow cytometer

Procedure:

- Cell Preparation:
 - Harvest cells and wash once with ice-cold Flow Cytometry Staining Buffer.
 - Resuspend cells in Flow Cytometry Staining Buffer to a concentration of 1×10^6 cells/mL.
 - Keep cells on ice.
- Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^5 cells) into flow cytometry tubes.
 - Prepare a working solution of **Tocrifluor 1117** in Flow Cytometry Staining Buffer. A starting concentration of 100 nM is recommended, but this should be optimized for your specific cell type and experimental conditions.

- Add the appropriate volume of the **Tocrifluor 1117** working solution to each tube. For a negative control, add an equivalent volume of staining buffer without **Tocrifluor 1117**.
- Incubate for 30-60 minutes at 4°C in the dark.
- Washing:
 - Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300 x g for 5 minutes at 4°C.
 - Carefully aspirate the supernatant.
 - Repeat the wash step.
- Viability Staining:
 - Resuspend the cell pellet in 100-200 µL of Flow Cytometry Staining Buffer.
 - Add a viability dye such as 7-AAD or PI according to the manufacturer's instructions. This is crucial to exclude dead cells, which can non-specifically bind fluorescent dyes.
- Data Acquisition:
 - Acquire data on a flow cytometer equipped with a laser and filter set appropriate for **Tocrifluor 1117** (Excitation: ~543 nm, Emission: ~590 nm, e.g., PE or PE-Texas Red channel).
 - Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.

Protocol 2: Competitive Binding Assay

This protocol can be used to assess the binding of unlabeled compounds to GPR55 by measuring their ability to compete with **Tocrifluor 1117**.

Materials:

- Same as Protocol 1

- Unlabeled competitor compound (e.g., a putative GPR55 antagonist or agonist)

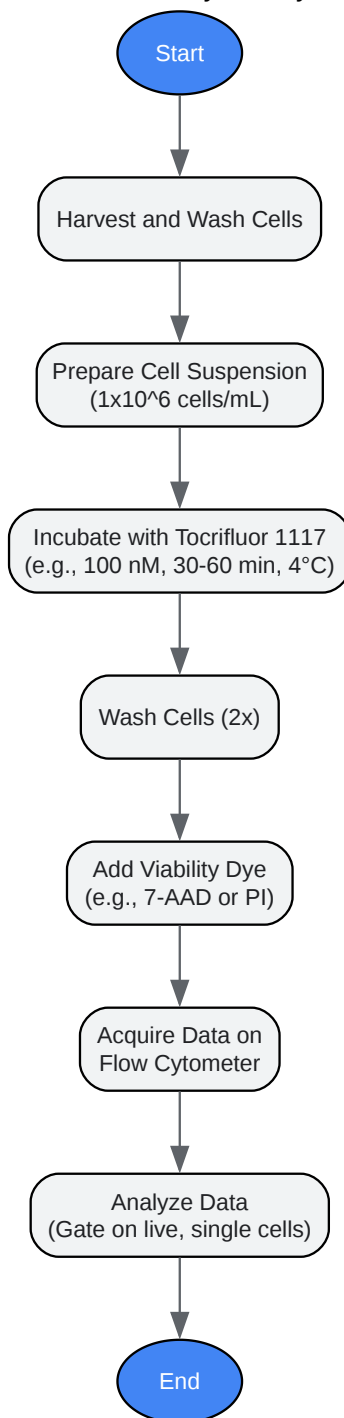
Procedure:

- Cell Preparation:
 - Follow step 1 of Protocol 1.
- Competition:
 - Aliquot 100 μ L of the cell suspension into flow cytometry tubes.
 - Prepare serial dilutions of the unlabeled competitor compound in Flow Cytometry Staining Buffer.
 - Add the desired concentration of the competitor to the respective tubes.
 - Incubate for 15-30 minutes at 4°C.
- **Tocrifluor 1117** Staining:
 - Add a fixed, pre-optimized concentration of **Tocrifluor 1117** (e.g., the concentration that gives 50-80% of maximal binding) to all tubes (except the unstained control).
 - Incubate for 30-60 minutes at 4°C in the dark.
- Washing and Viability Staining:
 - Follow steps 3 and 4 of Protocol 1.
- Data Acquisition and Analysis:
 - Acquire data as described in step 5 of Protocol 1.
 - The Mean Fluorescence Intensity (MFI) of **Tocrifluor 1117** is measured for each competitor concentration.
 - The percentage of inhibition can be calculated and plotted against the competitor concentration to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for a direct staining experiment using **Tocrifluor 1117**.

Tocrifluor 1117 Flow Cytometry Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for direct GPR55 staining with **Tocrifluor 1117**.

- To cite this document: BenchChem. [Tocrifluor 1117: Application Notes and Protocols for Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611101#flow-cytometry-applications-of-tocrifluor-1117]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com